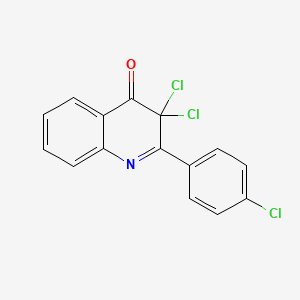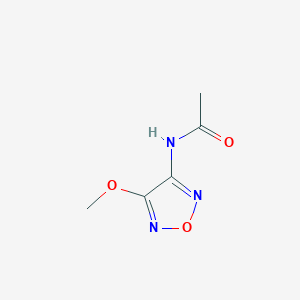
Neo Spiramycin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neo Spiramycin I is a macrolide antibiotic with the molecular formula C36H62N2O11 and a molecular weight of 698.88 g/mol . It is an active metabolite of Spiramycin, known for its antimicrobial properties. This compound is widely used in veterinary medicine and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neo Spiramycin I can be synthesized through a series of organic reactions starting from simpler precursors. The reaction conditions typically require controlled temperatures, specific catalysts, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes using microorganisms that naturally produce Spiramycin. The fermentation broth is then processed to isolate and purify the active metabolite, this compound. Advanced chromatographic techniques and crystallization methods are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Neo Spiramycin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research or as intermediates in the synthesis of other compounds.
Scientific Research Applications
Neo Spiramycin I has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Spiramycin and its metabolites.
Biology: Studied for its antimicrobial properties and its effects on bacterial cell wall synthesis.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by intracellular pathogens.
Industry: Employed in the development of new antibiotics and in the quality control of pharmaceutical products.
Mechanism of Action
Neo Spiramycin I exerts its antimicrobial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation step during protein elongation. This inhibition leads to the disruption of bacterial cell wall synthesis and ultimately cell death. The molecular targets include the ribosomal RNA and ribosomal proteins involved in the translation process.
Comparison with Similar Compounds
Erythromycin
Clarithromycin
Azithromycin
Telithromycin
Solithromycin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C36H62N2O11 |
|---|---|
Molecular Weight |
698.9 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30-,31+,32-,33-,34+,35+,36+/m1/s1 |
InChI Key |
SUBWVHAACKTENX-VZBUQJRSSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@@H]3CC[C@@H]([C@H](O3)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


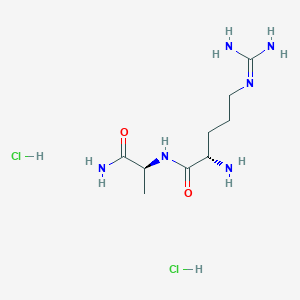

![8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane](/img/structure/B15350262.png)
![Glycerol,[1,3-14c]](/img/structure/B15350263.png)
![6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one](/img/structure/B15350270.png)
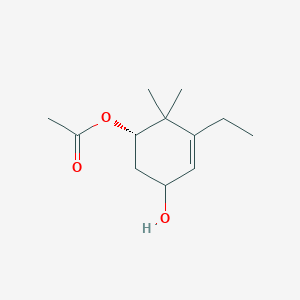
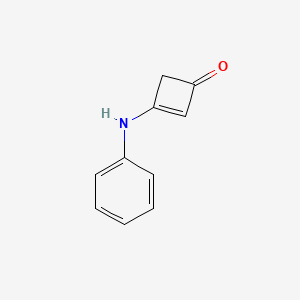
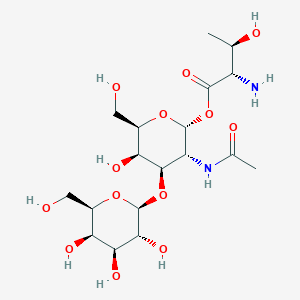
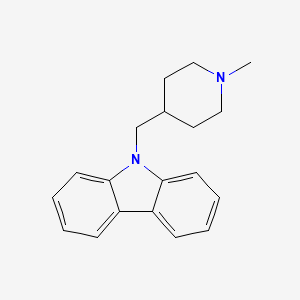
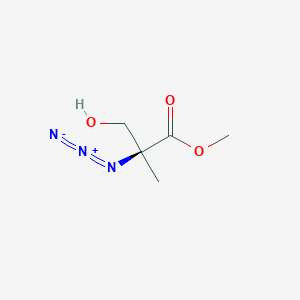
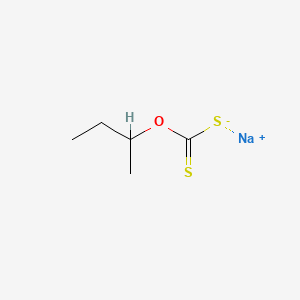
![4-[(Diethoxyphosphinothioyloxyamino)methylidene]cyclohexa-2,5-dien-1-o ne](/img/structure/B15350322.png)
